molecular formula C11H21BO2Si B169195 Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane CAS No. 159087-46-4

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane

Cat. No. B169195
M. Wt: 224.18 g/mol
InChI Key: WIAMOTQUYWWPCK-UHFFFAOYSA-N
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Description

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane is a chemical compound with the molecular formula C15H25BO2Si . It is also known by other names such as 4-Trimethylsilylbenzeneboronic acid pinacol ester and 4-Trimethylsilylphenylboronic acid pinacol ester . It is typically stored in a dry environment at a temperature between 2-8°C .


Molecular Structure Analysis

The molecular weight of this compound is 276.26 g/mol . The InChI representation of the molecule is InChI=1S/C15H25BO2Si/c1-14(2)15(3,4)18-16(17-14)12-8-10-13(11-9-12)19(5,6)7/h8-11H,1-7H3 . The Canonical SMILES representation is B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)Si(C)C .


Physical And Chemical Properties Analysis

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane has a molecular weight of 276.26 g/mol . It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . The exact mass and monoisotopic mass of the compound are both 276.1716867 g/mol . The compound is a solid at room temperature .

Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Application Summary : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Methods of Application : This process typically involves the use of a palladium catalyst .
    • Results or Outcomes : The outcome of this reaction is the formation of pinacol benzyl boronate .
  • Hydroboration of Alkynes and Alkenes

    • Application Summary : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for the hydroboration of alkyl or aryl alkynes and alkenes .
    • Methods of Application : This process typically involves the use of transition metal catalysts .
    • Results or Outcomes : The specific outcomes can vary depending on the substrates and conditions used .
  • Borylation of Arenes

    • Application Summary : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes .
    • Methods of Application : This process typically involves the use of a palladium catalyst .
    • Results or Outcomes : The outcome of this reaction is the formation of aryl boronates .
  • Preparation of Fluorenylborolane

    • Application Summary : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to prepare fluorenylborolane .
    • Methods of Application : This process typically involves the use of a palladium catalyst .
    • Results or Outcomes : The outcome of this reaction is the formation of fluorenylborolane .
  • Borylation of Arenes

    • Application Summary : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes .
    • Methods of Application : This process typically involves the use of a palladium catalyst .
    • Results or Outcomes : The outcome of this reaction is the formation of aryl boronates .
  • Preparation of Fluorenylborolane

    • Application Summary : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to prepare fluorenylborolane .
    • Methods of Application : This process typically involves the use of a palladium catalyst .
    • Results or Outcomes : The outcome of this reaction is the formation of fluorenylborolane .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO2Si/c1-10(2)11(3,4)14-12(13-10)8-9-15(5,6)7/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAMOTQUYWWPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466167
Record name Trimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane

CAS RN

159087-46-4
Record name 4,4,5,5-Tetramethyl-2-[2-(trimethylsilyl)ethynyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159087-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane
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Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane
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Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane
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Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane
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Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane

Citations

For This Compound
10
Citations
WRR Harker, PM Delaney, M Simms, MJ Tozer… - Tetrahedron, 2013 - Elsevier
The multigram synthesis of N-protected 2-pyridone boronic acid derivatives via a [4+2] cycloaddition of alkynylboronates with 2-pyrazinones is presented. The reactions are highly …
Number of citations: 12 www.sciencedirect.com
SK Liew, Z He, JD St. Denis… - The Journal of Organic …, 2013 - ACS Publications
Vicinal aziridine-containing diamines have been obtained with high syn-stereoselectivity from readily available aziridine aldehyde dimers in the Petasis borono-Mannich reaction. …
Number of citations: 48 pubs.acs.org
RK Sahoo, AG Patro, N Sarkar, S Nembenna - ACS omega, 2023 - ACS Publications
The conjugated bis-guanidinate-stabilized zinc hydride complex (I)-precatalyzed chemoselective dehydroborylation of a wide array of terminal alkynes with excellent yields is reported. …
Number of citations: 3 pubs.acs.org
X Liu - 2020 - opus.bibliothek.uni-wuerzburg.de
Chapter two reports the catalytic triboration of terminal alkynes with B2pin2 using readily available Cu(OAc)2 and PnBu3. Various 1,1,2-triborylalkenes, a class of compounds which …
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de
B Álvarez, J Janeiro, A Cobas, MA Ortuño, D Peña… - 2023 - chemrxiv.org
A novel aryne derived from a π-extended biphenylene, 2,3-didehydrobenzo[b]biphenylene, has been developed. The participation of this new aryne building block in [4+2] and …
Number of citations: 0 chemrxiv.org
D Wei - 2019 - theses.hal.science
This research work is aimed at developing advanced eco-friendly methodologies in the area of iron, manganese and rhenium-catalyzed (de)hydrogenation and hydroelementation …
Number of citations: 4 theses.hal.science
PJ Smith - 2022 - ora.ox.ac.uk
Yndiamides are a uniquely capable class of doubly heteroatom-substituted alkynes which provide access to many diverse nitrogen-rich structures. This thesis describes the …
Number of citations: 3 ora.ox.ac.uk
NM Ellis - 2009 - search.proquest.com
Boron-containing organometallics are unique for the variety of ways in which they can be synthesized, the relatively mild conditions under which they cross-couple, their atom economy, …
Number of citations: 2 search.proquest.com
A Botvinik, AAA Quntar, A Rubinstein… - Journal of Organometallic …, 2009 - Elsevier
Boryl zirconacycopropenes stabilized with tributylphosphine react with alkynes (terminal and internal) to give predominately 2-boryl-1,3-butadienes, 5, in 40-81% isolated yields. …
Number of citations: 15 www.sciencedirect.com
M Luo, Y Qin, X Chen, Q Xiao, B Zhao… - The Journal of Organic …, 2021 - ACS Publications
The simple, commercially available ZnBr 2 has been successfully employed as a highly efficient and chemoselective catalyst for the dehydrogenative borylation of terminal alkynes with …
Number of citations: 6 pubs.acs.org

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